molecular formula C16H22N2O2 B6969735 N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide

Cat. No.: B6969735
M. Wt: 274.36 g/mol
InChI Key: GVJCYMGYNAGUPL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two or more rings sharing a single atom. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-3-2-4-14(9-13)17-15(19)10-18-7-5-16(11-18)6-8-20-12-16/h2-4,9H,5-8,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJCYMGYNAGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the oxa-aza moiety: The oxa-aza moiety is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with the spirocyclic core to form the desired product.

    Acylation: The final step involves the acylation of the intermediate product with 3-methylphenyl acetic acid to form this compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions include alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups in the molecule. The major products formed from substitution reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

    Medicine: The compound is being explored as a potential drug candidate for the treatment of various diseases. Its unique structure and chemical properties make it a promising lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide can be compared with other similar spirocyclic compounds, such as:

    Spiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the oxa-aza moiety. It is used as a building block in organic synthesis and has different chemical properties compared to this compound.

    Spiro[4.4]nonane: This compound also has a spirocyclic structure but differs in the size and composition of the rings. It is used in the synthesis of pharmaceuticals and other chemical products.

    Spiro[5.5]undecane: This compound has a larger spirocyclic structure and is used in the development of new materials and chemical products. Its chemical properties differ from those of this compound due to the differences in ring size and composition.

The uniqueness of this compound lies in its specific combination of the spirocyclic structure and the oxa-aza moiety, which imparts distinct chemical and biological properties to the compound.

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